molecular formula C11H14F3N3O B5886834 5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole

5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B5886834
M. Wt: 261.24 g/mol
InChI Key: ZXXNDINPSCMZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MPTP or N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

MPTP is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease-like symptoms in animal models include tremors, rigidity, and bradykinesia. In addition to its effects on the dopaminergic system, MPTP has also been shown to affect the serotonergic and noradrenergic systems. MPTP has also been linked to the development of other neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using MPTP in lab experiments include its ability to selectively destroy dopaminergic neurons, making it a useful tool for studying Parkinson's disease. However, its limitations include the fact that it is a neurotoxin and can cause irreversible damage to the brain. It is also not a perfect model of Parkinson's disease, as the disease is multifactorial and involves both genetic and environmental factors.

Future Directions

There are several future directions for research involving MPTP. One area of interest is the development of new therapies for Parkinson's disease that target the mitochondrial dysfunction caused by MPP+. Another area of interest is the use of MPTP to study the role of inflammation in Parkinson's disease. Additionally, researchers are exploring the use of MPTP in the development of new animal models of other neurodegenerative diseases.

Synthesis Methods

The synthesis of MPTP involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with trifluoroacetic anhydride in the presence of pyrrolidine. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

MPTP has been widely used in scientific research as a tool to induce Parkinson's disease-like symptoms in animal models. This compound selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This makes it a useful tool for studying the pathophysiology of Parkinson's disease and for testing potential therapies.

properties

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O/c1-8-6-9(11(12,13)14)15-17(8)7-10(18)16-4-2-3-5-16/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXNDINPSCMZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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